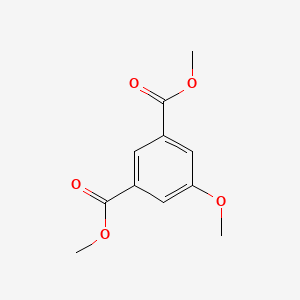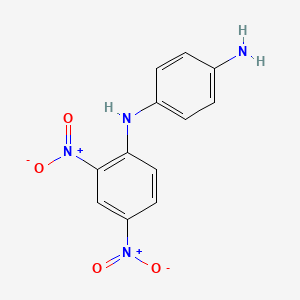
分散黄9
説明
科学的研究の応用
繊維染色
分散黄9は主に繊維産業において、特にポリエステルなどの合成繊維の染色に使用されます . この染料は、布地に鮮やかな黄色を与える能力で知られています。 最近の進歩により、マイクロ波照射を用いて染色プロセスを強化する方法が研究され、色強度が向上し、染色時間が短縮されました .
生物活性
研究によると、this compoundを含む一部の分散染料は、潜在的な生物活性を示すことが示されています。 これには、抗菌性も含まれ、衛生的な特性を持つ繊維の製造に役立ちます .
UV保護
繊維染色におけるthis compoundの含有は、布地のUV保護特性の向上に関連付けられています。 この用途は、特にアウトドアウェアや日焼け防止衣料の製造に役立ちます .
環境モニタリング
This compoundは、その独特の色と化学的特性により、環境研究においてトレーサーまたはインジケーターとして使用できます。 水域における汚染レベルや有機化合物の存在を監視するのに役立ちます .
先進材料合成
This compoundは、先進材料の合成に使用されます。 その化学構造により、有機合成における構成要素として使用でき、特定の所望の特性を持つ新規材料の開発に貢献します .
光線力学療法研究
医学研究では、this compoundは光線力学療法(PDT)に潜在的な用途があります。 治療に直接使用されることはありませんが、光活性化薬の研究におけるモデル化合物として、がん細胞を標的にします .
作用機序
Target of Action
Disperse Yellow 9, also known as Seriplas Yellow PL or 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, is primarily used as a dye in various industries . Its primary targets are hydrophobic fibers such as polyester, nylon, and acrylic . The dye has a high affinity for these fibers due to its non-ionic nature and small molecular size .
Mode of Action
The mode of action of Disperse Yellow 9 involves the dye’s interaction with its target fibers. The dye molecules, being small and planar, can easily slide between the tightly packed polymer chains of the fibers . The polar functional groups attached to the dye, such as -NO2 and -CN, improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Biochemical Pathways
The biochemical pathways affected by Disperse Yellow 9 are primarily related to the dyeing process of hydrophobic fibers . The dye’s small size means that it is quite volatile and tends to sublime out of the polymer at sufficiently high temperatures .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Disperse Yellow 9, we can discuss its properties related to its distribution and stability in the dyeing process. The dye’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by its non-ionic nature and small molecular size . These properties allow the dye to distribute evenly across the target fibers and maintain its stability during the dyeing process .
Result of Action
The result of Disperse Yellow 9’s action is the successful dyeing of hydrophobic fibers. The dye imparts a yellow color to the fibers, which is stable and resistant to washing . Certain blue and violet disperse dyes with an anthraquinone structure, when exposed to nitrous oxide, will fade . This is known as gas fading, a defect of this dye .
Action Environment
The action, efficacy, and stability of Disperse Yellow 9 can be influenced by various environmental factors. For instance, the temperature of the dyeing process can affect the dye’s volatility and its ability to sublime out of the polymer . Additionally, the presence of other chemicals in the dye bath, such as carriers or dispersing agents, can also impact the dye’s performance .
特性
IUPAC Name |
4-N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHCJDATBJFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064288 | |
| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6373-73-5 | |
| Record name | Disperse Yellow 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seriplas Yellow PL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dinitrophenyl)-1,4-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of polymer matrix influence the properties of Disperse Yellow 9 in NLO applications?
A: Studies have investigated the impact of different polymer matrices on the NLO properties and stability of Disperse Yellow 9. For instance, while Disperse Yellow 9 embedded in a polymethylmethacrylate (PMMA) matrix exhibited promising NLO properties, its thermal and temporal stability was limited. [] In contrast, using a polyetherimide (PI) matrix improved the stability, but potentially at the cost of lower NLO activity. [] This highlights the need to balance performance and stability when selecting a suitable matrix for specific applications.
Q2: Why is Disperse Yellow 9 considered an allergen, and what are the implications?
A: Disperse Yellow 9 is recognized as a potential contact allergen. [, ] This means that exposure to the dye, primarily through contact with textiles, can trigger allergic reactions in sensitized individuals. These reactions can manifest as contact dermatitis, with symptoms like itching, redness, and inflammation. [] The allergenic potential of Disperse Yellow 9 emphasizes the need for appropriate labeling, handling precautions during manufacturing and use, and awareness among consumers.
Q3: Are there analytical methods available for detecting and quantifying Disperse Yellow 9?
A: Yes, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to determine Disperse Yellow 9 levels in various matrices, including polyester sewing thread. [] This technique offers the sensitivity and selectivity required to monitor the dye's presence in consumer products and potentially assess exposure levels.
Q4: What are the environmental concerns associated with Disperse Yellow 9?
A: As a textile dye, Disperse Yellow 9 raises concerns regarding its potential release into wastewater from textile manufacturing and processing facilities. Its presence in wastewater can contribute to water pollution and pose risks to aquatic ecosystems. Research is ongoing to develop efficient bio-treatment methods using white-rot fungi and their enzymes to break down Disperse Yellow 9 and mitigate its environmental impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)

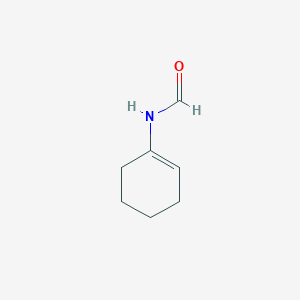
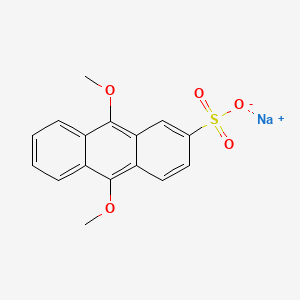
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
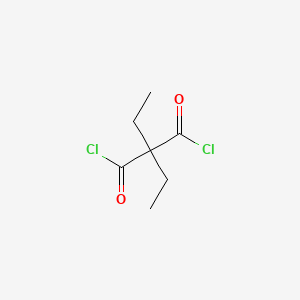
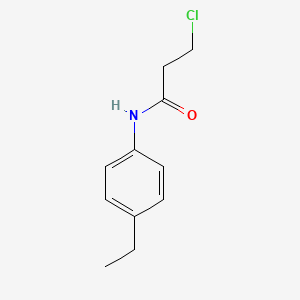
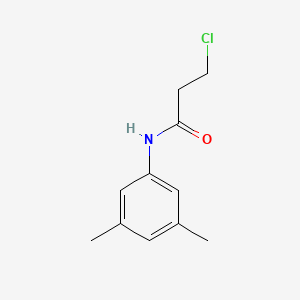
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)

